1-((5-Azidopentyl)oxy)-2-methoxybenzene
Description
1-((5-Azidopentyl)oxy)-2-methoxybenzene is an aromatic ether derivative featuring a methoxy group at the ortho position and a pentyloxy chain terminated by an azide (-N₃) group. The azide moiety enables bioorthogonal "click chemistry" applications, while the extended pentyl linker enhances solubility and flexibility for conjugation in drug delivery or polymer synthesis.
Properties
IUPAC Name |
1-(5-azidopentoxy)-2-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-16-11-7-3-4-8-12(11)17-10-6-2-5-9-14-15-13/h3-4,7-8H,2,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFXQYWIGJFGGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Azidopentyl)oxy)-2-methoxybenzene typically involves a multi-step process. One common method starts with the preparation of 5-azidopentanol, which is then reacted with 2-methoxyphenol under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-((5-Azidopentyl)oxy)-2-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide and solvents like dimethylformamide (DMF) are commonly used.
Cycloaddition: Copper(I) catalysts are often employed in azide-alkyne cycloaddition reactions.
Reduction: Triphenylphosphine and water are used in the Staudinger reduction to convert the azido group to an amine
Major Products
Triazoles: Formed through cycloaddition reactions.
Scientific Research Applications
1-((5-Azidopentyl)oxy)-2-methoxybenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in bioorthogonal labeling and functionalization of biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-((5-Azidopentyl)oxy)-2-methoxybenzene largely depends on the specific reactions it undergoes. For instance, in bioorthogonal chemistry, the azido group reacts with alkyne groups in a copper-catalyzed cycloaddition, forming stable triazole linkages. This reaction is highly specific and does not interfere with other biological processes, making it ideal for labeling and tracking biomolecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Azide Placement : The target compound’s azide is on a pentyloxy chain , contrasting with 1-(azidomethyl)-2-methoxybenzene’s shorter methylene linker. This longer chain may improve solubility and reduce steric hindrance in click reactions .
- Functional Group Diversity : Analogs with fluorovinyl, sulfanyl, and acetal groups highlight the versatility of 2-methoxybenzene derivatives. For example, sulfur-containing analogs exhibit strong intermolecular interactions (e.g., C–H…O) in crystal engineering .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Azide Stability : Azide-containing compounds like 1-(azidomethyl)-2-methoxybenzene are typically light-sensitive but critical for Huisgen cycloaddition . The target compound’s extended chain may mitigate decomposition risks.
- Fragrance vs. Reactivity : Ethoxymethyl derivatives prioritize volatility and scent retention , whereas azide/fluorine analogs focus on reactivity or electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
